メクロサイクリンスルホサリチル酸塩

説明

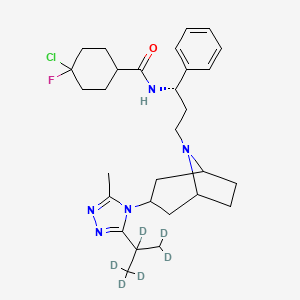

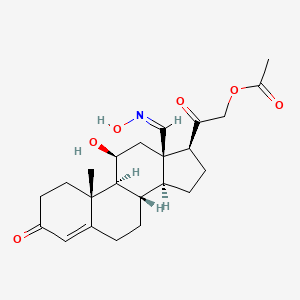

Meclocycline sulfosalicylate is a tetracycline antibiotic . It is used topically for skin infections as it is totally insoluble in water and may cause liver and kidney damage if given systemically . It is used to study papulopustular acne and to study the effectiveness of oral versus topical administration .

Molecular Structure Analysis

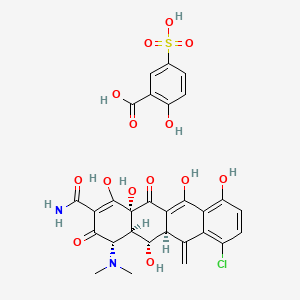

The molecular formula of Meclocycline sulfosalicylate is C22H21ClN2O8·C7H6O6S . The exact mass is 694.0872 and the molecular weight is 695.0477 .Chemical Reactions Analysis

The thermal behavior of Meclocycline sulfosalicylate was investigated by TG/DTG, TG/DTA, DSC, and TG-FTIR . Meclocycline sulfosalicylate decomposed in two steps and did not present melting and crystallization events . The gases released by Meclocycline sulfosalicylate during thermal decomposition were sulfur dioxide (from sulfosalicylate), carbon dioxide, isocyanic acid, carbon monoxide, and ammonia .科学的研究の応用

皮膚感染症の治療

メクロサイクリンスルホサリチル酸塩は、テトラサイクリン感受性細菌による皮膚感染症の治療に適応されるテトラサイクリン系抗生物質です {svg_1}. 損傷した皮膚に存在する細菌の増殖を阻害することで、免疫システムが感染をより容易に排除できるようにします {svg_2}.

細菌性膣炎の治療

この抗生物質は、細菌性膣炎の治療にも使用されます {svg_3}. 細菌の増殖を阻害することにより、感染の排除を助けます {svg_4}.

外陰膣炎の治療

メクロサイクリンスルホサリチル酸塩は、外陰膣炎の治療に使用されます {svg_5}. 細菌の増殖を阻害することにより、感染を抑制するのに役立ちます {svg_6}.

子宮頸管炎の治療

また、子宮頸管炎の治療にも適応されます {svg_7}. 細菌の増殖を阻害することにより、感染を抑制し排除するのに役立ちます {svg_8}.

二次感染の予防

メクロサイクリンスルホサリチル酸塩は、フルオシノロンアセトニドと併用して二次感染の予防に使用されます {svg_9}. この組み合わせは、二次感染の発生を予防するのに役立ちます {svg_10}.

皮膚炎症の治療

この抗生物質は、フルオシノロンアセトニドと併用して皮膚炎症の治療に使用されます {svg_11}. この組み合わせは、炎症を抑制し、症状を管理するのに役立ちます {svg_12}.

口腔粘膜炎の治療

メクロサイクリンスルホサリチル酸塩は、口腔粘膜炎の治療における有効性を調べるために、臨床試験NCT00385515で調査中です {svg_13} {svg_14}. この症状は、がん治療の一般的な副作用であり、この研究は新しい治療選択肢につながる可能性があります {svg_15} {svg_16}.

作用機序の研究

メクロサイクリンスルホサリチル酸塩の作用機序も科学研究の対象となっています {svg_17}. テトラサイクリンとして、細菌リボソームの30Sサブユニットに可逆的に結合すると考えられています {svg_18}. この結合は、アミノアシルtRNAのリボソームへの結合を阻害し、タンパク質合成を阻害します {svg_19}. この機序を理解することで、新しい抗生物質の開発に役立ちます {svg_20}.

作用機序

Target of Action

Meclocycline Sulfosalicylate is a tetracycline antibiotic . Its primary target is the bacterial ribosome, specifically the 30s subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Meclocycline likely works by reversibly associating with the 30s subunit of the bacterial ribosome . A likely binding site for tetracyclines has been identified on protein S7 of this subunit . This association blocks the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis .

Biochemical Pathways

The inhibition of protein synthesis disrupts essential biochemical pathways in the bacteria. This disruption prevents the bacteria from producing necessary proteins, leading to a halt in growth and multiplication . The exact pathways affected are dependent on the specific proteins that are inhibited.

Result of Action

The result of Meclocycline’s action is the inhibition of bacterial growth. By blocking protein synthesis, Meclocycline prevents the bacteria from growing and multiplying, allowing the immune system to more easily eliminate the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Meclocycline Sulfosalicylate. For instance, the pH of the environment can affect the stability and absorption of the drug. Additionally, the presence of other microbial species and the host’s immune response can also influence the drug’s efficacy. Specific studies on the environmental influence on meclocycline sulfosalicylate are limited .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Meclocycline sulfosalicylate plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S and 50S ribosomal subunits, blocking the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis . This interaction is crucial as it prevents the growth and reproduction of bacterial cells. The compound also interacts with protein S7 of the 30S subunit, which is a likely binding site for tetracyclines .

Cellular Effects

Meclocycline sulfosalicylate exerts various effects on different types of cells and cellular processes. It inhibits the growth of bacterial species present in the damaged oral mucosa, allowing the immune system to eliminate infections more effectively . The compound influences cell function by inhibiting protein synthesis, which is essential for bacterial growth and reproduction. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of bacterial infections .

Molecular Mechanism

The molecular mechanism of action of meclocycline sulfosalicylate involves its reversible association with the 30S subunit of the bacterial ribosome . This association blocks the binding of aminoacyl-tRNA to the ribosome, inhibiting protein synthesis. The compound’s binding site on protein S7 of the 30S subunit is crucial for its inhibitory action . By preventing protein synthesis, meclocycline sulfosalicylate effectively inhibits bacterial growth and reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of meclocycline sulfosalicylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Meclocycline sulfosalicylate is known to be stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained antibacterial effects, but its activity may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of meclocycline sulfosalicylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, meclocycline sulfosalicylate can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

Meclocycline sulfosalicylate is involved in various metabolic pathways. Most tetracyclines, including meclocycline sulfosalicylate, are not extensively metabolized . The compound is primarily excreted unchanged in the urine and feces . The metabolic pathways of meclocycline sulfosalicylate involve its interaction with enzymes and cofactors that facilitate its excretion from the body .

Transport and Distribution

Meclocycline sulfosalicylate is transported and distributed within cells and tissues through various mechanisms. The compound has an estimated volume of distribution of 121 liters, based on its structural similarity to demeclocycline . It is also known to bind to plasma proteins, with an estimated plasma protein binding of 75-91% . These properties influence the compound’s localization and accumulation within the body .

Subcellular Localization

The subcellular localization of meclocycline sulfosalicylate is primarily within the bacterial ribosome, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective action against bacterial infections . The localization of meclocycline sulfosalicylate within the ribosome is crucial for its antibacterial activity .

特性

IUPAC Name |

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJKUGVVYXCLFV-CCHMMTNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClN2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045596 | |

| Record name | Meclocycline sulfosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73816-42-9 | |

| Record name | Meclocycline sulfosalicylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclocycline sulfosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclocycline sulfosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOCYCLINE SULFOSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZA7RX2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)

![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)

![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)

![2-Propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride](/img/structure/B1146465.png)

![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)